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Compound of Interest

Compound Name: FR-190997

Cat. No.: B1674017 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information and guidance for investigating the potential off-target

effects of FR-190997, a selective bradykinin B2 receptor partial agonist. The following

resources are designed to address common questions and challenges that may arise during

preclinical research and development.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of FR-190997 and its mechanism of action?

FR-190997 is a nonpeptide partial agonist with high affinity for the human bradykinin B2

receptor (B2R).[1][2] Its primary mechanism of action involves binding to the B2R, a G protein-

coupled receptor (GPCR), leading to the activation of downstream signaling pathways.[3][4][5]

This activation stimulates phospholipase C (PLC), which in turn mobilizes intracellular calcium

([Ca2+]i) and promotes the production of prostaglandins (PGs) and pro-matrix

metalloproteinases (pro-MMPs).[1][6]

Q2: How selective is FR-190997 for the bradykinin B2 receptor?

FR-190997 is described as a highly selective agonist for the bradykinin B2 receptor.[7]

However, as with any small molecule, selectivity is concentration-dependent, and off-target

effects may be observed at higher concentrations. Therefore, it is crucial to experimentally

determine the selectivity profile in the context of the specific biological system being studied.
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Q3: What are off-target effects and why are they a concern?

Off-target effects are unintended interactions of a drug with molecular targets other than its

primary therapeutic target. These interactions can lead to unforeseen biological consequences,

including toxicity, reduced efficacy, or confounding experimental results.[8] Identifying and

understanding potential off-target effects is a critical aspect of drug development to ensure

safety and accurately interpret preclinical data.

Q4: What are the initial steps to predict potential off-target effects of FR-190997?

Before initiating extensive experimental work, computational or in silico methods can be

employed to predict potential off-target interactions. These approaches utilize the chemical

structure of FR-190997 to screen against databases of known protein structures and ligand-

binding sites.[9][10] This can help prioritize experimental validation on a smaller, more relevant

set of potential off-targets.

Quantitative Data Summary
The following tables summarize the reported quantitative data for FR-190997's activity at its

primary target and its anti-proliferative effects in cancer cell lines.

Table 1: On-Target Activity of FR-190997

Parameter Value Cell/System Reference

Ki 9.8 nM
Human cloned B2-

receptor
[1][2]

EC50 (Ca2+

mobilization)
155 nM Human ocular cells [1][6]

EC50 (PG production) 15-19 nM

Human ciliary muscle

& trabecular

meshwork cells

[1][6]

EC50 (Anti-

proliferative)
80 nM

MDA-MB-231 breast

cancer cells
[7][11]
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Table 2: Anti-proliferative Activity of FR-190997 in Breast Cancer Cell Lines

Cell Line IC50 Reference

MCF-7 2.14 µM [7][12]

MDA-MB-231 0.08 µM (80 nM) [7][12]

Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of FR-
190997 to the bradykinin B2 receptor.
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Caption: Bradykinin B2 receptor signaling cascade initiated by FR-190997.

General Workflow for Off-Target Identification

This diagram outlines a typical experimental workflow for identifying potential off-target effects

of a small molecule like FR-190997.
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Caption: A general experimental workflow for identifying small molecule off-target effects.

Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays

Question: My cell-based assay shows a phenotype that is inconsistent with the known

pharmacology of the bradykinin B2 receptor after treatment with FR-190997. Could this be

an off-target effect?

Answer and Troubleshooting Steps:
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Confirm On-Target Engagement: First, verify that FR-190997 is engaging the B2R in your

cell line at the concentrations used. This can be done using a B2R-specific antagonist to

see if the unexpected phenotype is blocked. If the antagonist does not reverse the effect, it

is likely an off-target mechanism.

Dose-Response Analysis: Perform a careful dose-response curve for the unexpected

phenotype. Off-target effects often occur at higher concentrations than on-target effects.

Compare the EC50/IC50 of the unexpected phenotype with the known on-target potency

of FR-190997.

Literature and Database Review: Re-examine the literature and off-target prediction

databases for any known interactions of similar chemical scaffolds.

Broad-Spectrum Profiling: If the effect persists and is dose-dependent, consider broad-

spectrum off-target screening such as kinome profiling or a chemical proteomics approach

to identify potential binding partners.

Issue 2: High Background or False Positives in Proteomics Screen

Question: I performed an affinity-based proteomics experiment to identify FR-190997 binding

partners, but the results show many non-specific proteins. How can I reduce this

background?

Answer and Troubleshooting Steps:

Optimize Washing Steps: Increase the stringency and number of wash steps after the pull-

down to remove weakly interacting proteins.

Competitive Elution: Instead of harsh elution methods, use an excess of free FR-190997
to competitively elute specific binding partners.

Negative Control Compound: Include a structurally similar but inactive analog of FR-
190997 as a negative control. Proteins that bind to both the active and inactive

compounds are likely non-specific interactors.

Label-Free Quantification: Employ quantitative mass spectrometry techniques (e.g.,

SILAC, TMT, or label-free quantification) to distinguish between specific interactors and
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background contaminants based on relative abundance.

Issue 3: Interpreting Kinase Profiling Data

Question: My kinase profiling results show that FR-190997 inhibits several kinases at a

certain concentration. How do I determine if these are physiologically relevant off-targets?

Answer and Troubleshooting Steps:

Compare Potency: Compare the IC50 values for the off-target kinases with the on-target

EC50 for B2R activation. A significant separation in potency (e.g., >100-fold) suggests a

reasonable therapeutic window.

Cellular Target Engagement: Confirm that FR-190997 can engage the identified off-target

kinases in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA).

Downstream Signaling Analysis: Investigate whether the downstream signaling pathways

of the identified off-target kinases are modulated by FR-190997 in cells at relevant

concentrations.

Phenotypic Correlation: Determine if the inhibition of the off-target kinase can explain any

of the observed cellular phenotypes by using a known selective inhibitor for that kinase as

a positive control.

Experimental Protocols
Protocol 1: Kinome Profiling

This protocol provides a general outline for assessing the selectivity of FR-190997 against a

panel of kinases. It is often performed as a service by specialized companies.

Compound Preparation: Prepare a stock solution of FR-190997 in a suitable solvent (e.g.,

DMSO) at a high concentration (e.g., 10 mM).

Assay Concentration: Select a screening concentration. A common starting point is 1 µM to

identify potential off-targets.
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Kinase Panel Selection: Choose a broad panel of recombinant human kinases (e.g., >400

kinases).

Assay Format: The assay is typically performed in a multi-well plate format using a

radiometric ([γ-33P]-ATP) or fluorescence-based method.

Reaction Mixture: For each kinase, a reaction mixture is prepared containing the kinase, its

specific substrate, and ATP at a concentration close to the Km for each respective kinase.

Compound Addition: FR-190997 is added to the reaction mixtures. Control reactions should

include a vehicle control (e.g., DMSO) and a positive control inhibitor for each kinase if

available.

Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific

time to allow for substrate phosphorylation.

Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this

involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In

fluorescence-based assays, a specific antibody or binding protein is used to detect the

phosphorylated product.

Data Analysis: The percentage of kinase inhibition by FR-190997 is calculated relative to the

vehicle control. Results are often visualized using a dendrogram (kinome map) or a bar

chart.

Protocol 2: Chemical Proteomics - Affinity Pull-Down

This protocol describes a general method to identify cellular proteins that bind to FR-190997.

Immobilization of FR-190997: Covalently attach FR-190997 to a solid support (e.g., agarose

or magnetic beads) via a linker. It is crucial that the attachment point does not interfere with

the pharmacophore of the molecule.

Cell Lysis: Grow cells of interest to a high density and lyse them in a non-denaturing buffer

containing protease and phosphatase inhibitors to obtain a native protein lysate.
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Incubation: Incubate the cell lysate with the FR-190997-conjugated beads for several hours

at 4°C with gentle rotation.

Control Incubations: Perform parallel incubations with:

Beads without any conjugated compound (negative control).

Beads conjugated with an inactive analog of FR-190997 (negative control).

Incubation with FR-190997-conjugated beads in the presence of an excess of free FR-
190997 (competition control).

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding

proteins.

Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer

(e.g., SDS-PAGE loading buffer), a change in pH, or by competitive elution with free FR-
190997.

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Data Analysis: Compare the protein profiles from the experimental and control samples.

Proteins that are significantly enriched in the FR-190997 pull-down and are competed away

by the free compound are considered high-confidence binding partners.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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